molecular formula C18H22N2O3S B4442154 N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide

N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide

Cat. No. B4442154
M. Wt: 346.4 g/mol
InChI Key: HNXGAVMWOFJNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide, also known as DAPH-12, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. DAPH-12 is a potent inhibitor of a protein called heat shock protein 70 (Hsp70), which plays a crucial role in various cellular processes.

Mechanism of Action

N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide binds to the ATP-binding domain of Hsp70 and inhibits its ATPase activity, which is essential for its chaperone function. This leads to the accumulation of misfolded proteins and the induction of cell death in cancer cells. In neurodegenerative disorders, N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide promotes the clearance of toxic proteins by disrupting the interaction between Hsp70 and its co-chaperones. In infectious diseases, N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide inhibits the replication and survival of viruses and bacteria by disrupting the interaction between Hsp70 and viral/bacterial proteins.
Biochemical and Physiological Effects:
N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to induce cell death in cancer cells, promote the clearance of toxic proteins in neurodegenerative disorders, and inhibit the replication and survival of viruses and bacteria in infectious diseases. In addition, N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to enhance the effectiveness of chemotherapy in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide in lab experiments is its specificity towards Hsp70, which allows for the investigation of the role of Hsp70 in various cellular processes. However, one limitation is that N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide may have off-target effects on other proteins that share the ATP-binding domain with Hsp70.

Future Directions

For the use of N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide in scientific research include investigating its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide on cellular processes. Finally, the development of more potent and selective inhibitors of Hsp70, based on the structure of N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide, may lead to the discovery of new therapeutic targets for various diseases.

Scientific Research Applications

N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Hsp70 is overexpressed in many cancers and contributes to the survival and proliferation of cancer cells. By inhibiting Hsp70, N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide can induce cancer cell death and enhance the effectiveness of chemotherapy. In neurodegenerative disorders such as Alzheimer's and Parkinson's disease, Hsp70 plays a protective role by preventing the accumulation of misfolded proteins. N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide can disrupt this protective mechanism and promote the clearance of toxic proteins. In infectious diseases, Hsp70 is involved in the replication and survival of viruses and bacteria. N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide can inhibit the activity of Hsp70 and prevent the spread of infection.

properties

IUPAC Name

3-(benzenesulfonamido)-N,N-diethyl-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-20(5-2)18(21)15-12-11-14(3)17(13-15)19-24(22,23)16-9-7-6-8-10-16/h6-13,19H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXGAVMWOFJNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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